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Abstract

YYLLVR is a novel hexapeptide identified from hazelnut protein hydrolysates that
demonstrates significant potential as a therapeutic agent for hypertension and associated
endothelial dysfunction. This peptide, with the amino acid sequence Tyr-Tyr-Leu-Leu-Val-Arg,
exhibits potent angiotensin-converting enzyme (ACE) inhibitory activity. In vivo studies have
confirmed its antihypertensive effects, showcasing its ability to significantly lower both systolic
and diastolic blood pressure in spontaneously hypertensive rats. Furthermore, YYLLVR has
been shown to improve endothelial function by activating angiotensin-converting enzyme 2
(ACE2), a key counter-regulatory enzyme in the renin-angiotensin system. This technical guide
provides a comprehensive overview of the structure, chemical properties, and biological
activities of YYLLVR, including detailed experimental protocols and a summary of key
quantitative data.

Structure and Chemical Properties

The fundamental structure of YYLLVR is a linear sequence of six amino acids: Tyrosine-
Tyrosine-Leucine-Leucine-Valine-Arginine.

Physicochemical Properties
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A summary of the key physicochemical properties of YYLLVR is presented in Table 1. These
values are calculated based on the peptide's amino acid sequence and are essential for
understanding its behavior in biological systems and for the development of analytical and
formulation protocols.

Table 1: Physicochemical Properties of YYLLVR

Property Value Method
] ] Tyr-Tyr-Leu-Leu-Val-Arg ]
Amino Acid Sequence Primary Research
(YYLLVR)
Molecular Formula C47H74N10010 Calculation
Molecular Weight 943.15 g/mol Calculation
Isoelectric Point (pl) 9.74 Calculation

Predicted to be soluble in
acidic aqueous solutions due
to the basic nature of Arginine.
Solubility For hydrophobic peptides, General Peptide Chemistry
organic solvents like DMSO
followed by agueous dilution

are recommended.

As a lyophilized powder,
hazelnut-derived peptides can
be stable for extended periods
when stored at -20°C or below.
Stability In solution, stability is General Peptide Chemistry
dependent on pH and
temperature, with repeated
freeze-thaw cycles being
detrimental.[1][2]

Biological Activity and Mechanism of Action
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YYLLVR primarily functions as an inhibitor of the angiotensin-converting enzyme (ACE). By
blocking ACE, it prevents the conversion of angiotensin | to the potent vasoconstrictor
angiotensin 1, leading to a reduction in blood pressure.

Recent research has also elucidated a novel mechanism of action involving the activation of
ACE2.[3] This dual action on the renin-angiotensin system makes YYLLVR a particularly
interesting candidate for cardiovascular drug development.

ACE Inhibition

In vitro assays have demonstrated that YYLLVR is a potent inhibitor of ACE, with an inhibitory
rate of 89.10%. Molecular docking studies suggest a strong binding affinity to the active site of
ACE, with a calculated binding energy of -35.98 kcal/mol.

Endothelial Function and ACE2 Activation

Studies using Human Umbilical Vein Endothelial Cells (HUVECSs) have shown that YYLLVR
can upregulate the expression and activity of ACE2.[3] This is a significant finding, as ACE2
plays a crucial role in balancing the effects of the classical ACE/Angiotensin Il axis. The
activation of the ACE2/Angiotensin-(1-7)/Mas receptor axis by YYLLVR promotes vasodilation
and has protective effects on the endothelium.[3]

Antihypertensive Effects in Vivo

In studies with spontaneously hypertensive rats (SHRs), oral administration of YYLLVR at a
dose of 60 mg/kg body weight per day resulted in a significant reduction in blood pressure.
Specifically, systolic blood pressure was decreased by 53.48 mmHg and diastolic blood
pressure by 37.57 mmHg.

Table 2: Summary of Quantitative Biological Data for YYLLVR
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Parameter Value Experimental Model

ACE Inhibition Rate 89.10% In vitro enzyme assay

Binding Energy to ACE -35.98 kcal/mol Molecular Docking

Systolic Blood Pressure Spontaneously Hypertensive
] 53.48 mmHg

Reduction Rats

Diastolic Blood Pressure Spontaneously Hypertensive
. 37.57 mmHg

Reduction Rats

Effective Concentration in
HUVECs

25-200 uM In vitro cell culture

Experimental Protocols

This section provides an overview of the methodologies used to characterize the synthesis,
activity, and effects of YYLLVR.

Peptide Synthesis and Purification

YYLLVR is synthesized using standard solid-phase peptide synthesis (SPPS) protocols,
typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

o Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like
dimethylformamide (DMF).

e Amino Acid Coupling: The C-terminal amino acid (Arginine) is first coupled to the resin.
Subsequent amino acids are then added sequentially. Each coupling step involves the
deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed
by the activation and coupling of the next Fmoc-protected amino acid.

o Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is
cleaved from the resin, and all side-chain protecting groups are removed using a cleavage
cocktail, typically containing trifluoroacetic acid (TFA).
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 Purification: The crude peptide is purified using reversed-phase high-performance liquid
chromatography (RP-HPLC).

ACE Inhibition Assay
The ACE inhibitory activity of YYLLVR is determined using a spectrophotometric assay based
on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

Protocol:

Reagent Preparation: Prepare solutions of ACE, HHL substrate, and the YYLLVR peptide at
various concentrations.

Incubation: A pre-incubation of ACE with the YYLLVR peptide is performed.

Reaction Initiation: The HHL substrate is added to the mixture to start the enzymatic
reaction.

Reaction Termination: The reaction is stopped by the addition of an acid, such as
hydrochloric acid.

Quantification: The amount of hippuric acid produced is quantified by measuring the
absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by HPLC.
The percentage of ACE inhibition is calculated by comparing the rate of hippuric acid
formation in the presence and absence of the inhibitor.

Molecular Docking Simulation

To understand the interaction between YYLLVR and ACE at a molecular level, in silico
molecular docking studies are performed.

Workflow:

e Protein and Ligand Preparation: The three-dimensional structure of human ACE is obtained
from a protein database (e.g., PDB). The structure of YYLLVR is built and optimized using
molecular modeling software.
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Docking Simulation: A docking program is used to predict the binding pose of YYLLVR within
the active site of ACE. The simulation explores various conformations and orientations of the
peptide to find the most energetically favorable binding mode.

Analysis: The resulting docked complexes are analyzed to identify key interactions, such as
hydrogen bonds and hydrophobic interactions, between YYLLVR and the amino acid
residues of the ACE active site. The binding energy is calculated to estimate the affinity of
the interaction.

In Vivo Antihypertensive Activity Assessment

The effect of YYLLVR on blood pressure is evaluated using spontaneously hypertensive rats

(SHRs), a well-established animal model for human essential hypertension.

Protocol:

Animal Acclimatization: SHRs are acclimatized to the laboratory conditions.

Drug Administration: YYLLVR is administered orally to the treatment group, typically via
gavage, at a predetermined dose (e.g., 60 mg/kg/day). A control group receives a vehicle
solution.

Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular
intervals using a noninvasive tail-cuff method.

Data Analysis: The changes in blood pressure over time are recorded and statistically
analyzed to determine the antihypertensive effect of YYLLVR.

Signaling Pathways and Logical Relationships

The biological effects of YYLLVR are mediated through its interaction with the renin-

angiotensin system. The following diagrams illustrate the key signaling pathways and the

logical workflow of its investigation.
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Diagram 1: YYLLVR's inhibitory action on the classical renin-angiotensin system.
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Diagram 2: YYLLVR's activation of the protective ACE2/Ang-(1-7)/Mas receptor axis.
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Diagram 3: Logical workflow for the investigation of YYLLVR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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